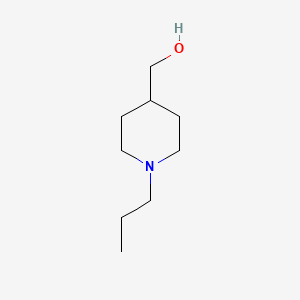

4-Piperidinemethanol, 1-propyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Piperidinemethanol, 1-propyl-” is a derivative of 4-Piperidinemethanol, which is an important class of amino alcohols. These organic compounds have both amino and hydroxyl functional groups in a molecule . The molecular formula of 4-Piperidinemethanol is C6H13NO .

Synthesis Analysis

4-Piperidinemethanol may be synthesized from Ethyl 4-piperidinecarboxylate . It has been used in the preparation of various compounds such as N-tert-butoxycarbonyl-4-hydroxymethyl piperidine, desferrioxamine B (DFO) containing third generation triazine dendrimer, ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP), 4-(hydroxymethyl)piperidine-1-carbodithioic acid (HL), and 1-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl]-4-piperidinemethanol .

Molecular Structure Analysis

The piperidine ring in 4-Piperidinemethanol adopts a stable chair conformation, similar to cyclohexane. The molecule of piperidine can exist in a form of two distinguishable chair conformers determined by equatorial/axial orientation of N-H bond . The barrier of interconversion (pyramidal inversion of nitrogen) of piperidine molecule is equal to 6.1 kcal/mol while the activation barrier of a chair-to-boat interconversion is about 10.4 kcal/mol .

Chemical Reactions Analysis

The FT-IR (4000–400 cm) spectra of gaseous, solid 4-piperidinemethanol, and its solutions in tetrachloromethane and dichloromethane and Raman spectrum (4000–100 cm) of solid compound have been recorded . A joint analysis of experimental data with results of potential energy distribution for two conformers and the most stable of 4-piperidinemethanol allowed us to suggest that compound in gaseous state and diluted solutions existed as equilibrium mixture of the most stable 4eNe and the next by stability 4eNa conformations .

Physical And Chemical Properties Analysis

4-Piperidinemethanol is a solid at 20°C and should be stored under inert gas due to its hygroscopic nature . It has a molecular weight of 115.18 . The melting point is 55-59 °C and the boiling point is 118-120 °C .

Safety and Hazards

4-Piperidinemethanol causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities. Piperidine is a vital fundament in the production of drugs. Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

(1-propylpiperidin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-5-10-6-3-9(8-11)4-7-10/h9,11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVBRKNTLXKGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidinemethanol, 1-propyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2654755.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654756.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2654758.png)

![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2654761.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2654763.png)

![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2654766.png)

![2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2654770.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2654772.png)